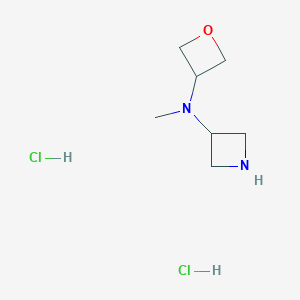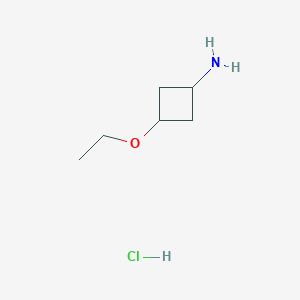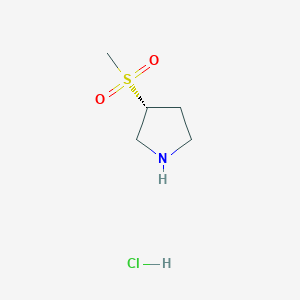
3-(1-Piperidyl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Übersicht
Beschreibung
3-(1-Piperidyl)-5-(trifluoromethyl)pyridine-2-carbonitrile, often abbreviated as 3P5TPC, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound composed of a piperidine ring and a nitrogen-containing pyridine ring, with a trifluoromethyl group attached to the pyridine ring. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. It has also been studied for its potential applications in the field of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structural Analysis
- Compounds similar to 3-(1-Piperidyl)-5-(trifluoromethyl)pyridine-2-carbonitrile are synthesized for their unique chemical structures and potential biological applications. For example, 5H-Chromeno[2,3-b]pyridines, with properties akin to the compound , are synthesized through multicomponent reactions and analyzed using various spectroscopic methods (Ryzhkova et al., 2023).
2. Crystallography and Reaction Mechanisms
- Research on related pyridine derivatives includes crystal structure determination and mechanistic investigations. This includes understanding the reaction mechanisms of compounds like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (Liu et al., 2013).
3. Versatile Intermediate for Synthesis
- Compounds such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, similar in structure to 3-(1-Piperidyl)-5-(trifluoromethyl)pyridine-2-carbonitrile, are used as versatile intermediates in synthesizing trifluoromethylated N-heterocycles (Channapur et al., 2019).
4. Novel Synthesis Methods
- New synthesis methods for related compounds involve ring contraction of 2H-pyran-2-ones, yielding products like 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles (Sil et al., 2004).
5. Multicomponent Condensation and Regioselectivity
- Research on 4,5-dihydrofuran-3-carbonitriles and 2H-Pyran-5-carbonitriles, compounds similar in nature, explores multicomponent condensation with diverse regioselectivity, contributing to the understanding of complex chemical reactions (Demidov et al., 2021).
6. Exploration of Fused Tetracyclic Systems
- Synthesis and analysis of fused tetracyclic systems, akin to the structure of the compound , are explored for their potential in biological and chemical applications (Bakhite et al., 2005).
Eigenschaften
IUPAC Name |
3-piperidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)9-6-11(10(7-16)17-8-9)18-4-2-1-3-5-18/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUZRRZDTUEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185174 | |
| Record name | 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile | |
CAS RN |
1449117-72-9 | |
| Record name | 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)



![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)







